Diphenyl(2-methylphenyl)phosphoramidate
Description
Diphenyl(2-methylphenyl)phosphoramidate, also referred to as diphenyl o-tolylphosphoramidate (CAS: Not explicitly provided; structurally analogous to compound 3n in ), is a phosphoramidate derivative with the formula (PhO)₂P(O)NH-(2-methylphenyl). Its structure comprises two phenyloxy groups, a phosphoryl group, and an amide-bound 2-methylphenyl (o-tolyl) substituent. This compound has garnered attention in synthetic chemistry due to its utility in palladium-catalyzed N-alkenylation reactions, where steric and electronic effects of the o-tolyl group influence reactivity .
Properties
CAS No. |
76168-00-8 |
|---|---|
Molecular Formula |
C19H18NO3P |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C19H18NO3P/c1-16-10-8-9-15-19(16)20-24(21,22-17-11-4-2-5-12-17)23-18-13-6-3-7-14-18/h2-15H,1H3,(H,20,21) |
InChI Key |
UJEPASNMYKNFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-methylphenyl)phosphoramidate typically involves the reaction of diphenyl phosphoryl chloride with 2-methylphenylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires a base like 1,4-dimethylpiperazine to catalyze the formation of the phosphoramidate bond . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality phosphoramidate compounds .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Diphenyl(2-methylphenyl)phosphoramidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl(2-methylphenyl
Comparison with Similar Compounds
Key Properties:
- Synthesis : Typically prepared via condensation of diphenylphosphorochloridate with o-toluidine derivatives under controlled conditions .
Comparative Analysis with Similar Phosphoramidates
Key Observations :
- Steric Effects : Bulky substituents (e.g., mesityl) reduce catalytic efficiency in Pd-mediated reactions, while o-tolyl and naphthyl groups maintain reactivity due to balanced steric and electronic profiles .
- Thermal Stability : Ortho-substituted derivatives (e.g., di(2-ethylphenyl)) exhibit lower melting points than unsubstituted diphenyl phosphoramidate, attributed to disrupted crystal packing .
Diastereomeric Considerations
- Stereochemical Purity: Unlike ProTide prodrugs (e.g., Sofosbuvir), diphenyl(2-methylphenyl)phosphoramidate lacks chiral centers, simplifying synthesis. However, phosphoramidates with amino acid esters (e.g., L-alanyl) require diastereomeric control for pharmaceutical use .
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